molecular formula C9H10O2 B2965545 Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid CAS No. 2418711-37-0

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid

Cat. No.: B2965545
CAS No.: 2418711-37-0
M. Wt: 150.177
InChI Key: CCXPIWZKYVQLIP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is a chemical compound with the molecular formula C_9H_10O_2 and a molecular weight of 150.18 g/mol . It is characterized by a bicyclic structure that includes a diene system and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid can be achieved through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a more saturated bicyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH_4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated bicyclic compounds.

Scientific Research Applications

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid exerts its effects involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in pericyclic reactions, such as Diels-Alder reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is unique due to its specific diene system and carboxylic acid functional group, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-2,5-7H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXPIWZKYVQLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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